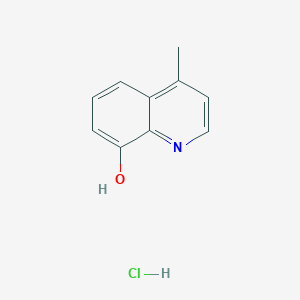

4-Methylquinolin-8-ol hydrochloride

Description

BenchChem offers high-quality 4-Methylquinolin-8-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylquinolin-8-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57334-63-1 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

4-methylquinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C10H9NO.ClH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H |

InChI Key |

QHWLGGJCAGZHEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Methylquinolin-8-ol Hydrochloride

Executive Summary

4-Methylquinolin-8-ol (4-Methyl-8-hydroxyquinoline) is a privileged scaffold in medicinal chemistry and coordination chemistry. Unlike its 2-methyl isomer (8-hydroxyquinaldine), the 4-methyl variant offers unique steric geometry for metal chelation and serves as a critical intermediate for fungicides and neuroprotective agents.

This guide details a robust, scalable protocol for synthesizing 4-Methylquinolin-8-ol Hydrochloride . The method utilizes a modified Doebner-Miller condensation, optimized to suppress polymerization side-reactions common to methyl vinyl ketone (MVK). The workflow prioritizes regio-purity and high-yield isolation of the hydrochloride salt.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the pyridine ring at the

Strategic Considerations

-

Regioselectivity: The reaction of 2-aminophenol with crotonaldehyde yields the 2-methyl isomer. To secure the 4-methyl substitution, MVK (but-3-en-2-one) is required. The terminal alkene carbon of MVK acts as the electrophile for the initial Michael addition by the aniline nitrogen.

-

Stability: MVK is prone to rapid polymerization. The protocol below utilizes a controlled addition strategy in an acidic medium to favor the condensation with the amine over self-polymerization.

-

Salt Formation: The final isolation as the hydrochloride salt improves long-term stability, water solubility, and ease of handling compared to the free base.

Reaction Pathway Diagram[1][2][3][4]

Figure 1: Mechanistic pathway from precursors to the final hydrochloride salt.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 2-Aminophenol | Substrate | >99% (Recrystallized if dark) |

| Methyl Vinyl Ketone (MVK) | Reagent | 90-95% (Stabilized) |

| Hydrochloric Acid (Conc.) | Catalyst/Reactant | 37% ACS Reagent |

| Ethanol (Absolute) | Solvent | >99.5% |

| Sodium Hydroxide | Neutralizer | 20% aq. solution |

| Diethyl Ether | Wash Solvent | ACS Reagent |

Step-by-Step Synthesis of the Free Base

Objective: Isolate 4-Methylquinolin-8-ol (Free Base) with >95% regiopurity.

-

Preparation of Amine Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminophenol (10.9 g, 100 mmol) in ethanol (40 mL) .

-

Add conc. HCl (10 mL) carefully. The solution will darken slightly; this is normal.

-

Checkpoint: Ensure the amine is fully dissolved before proceeding.

-

-

Controlled Addition of MVK:

-

Heat the solution to a gentle reflux (~80°C).

-

Add Methyl Vinyl Ketone (12.5 mL, 150 mmol) dropwise over a period of 45–60 minutes via an addition funnel.

-

Scientific Rationale: Slow addition at reflux minimizes the local concentration of MVK, preventing its polymerization and favoring the bimolecular reaction with the amine.

-

-

Reaction & Oxidation:

-

Continue refluxing for 3–4 hours . The mixture will turn deep red/brown.

-

Note: The Doebner-Miller reaction often requires an oxidant.[1] While nitrobenzene is traditionally used, modern protocols often rely on air oxidation during the extended reflux or disproportionation mechanisms. If yield is low, adding a catalytic amount of

(1 mmol) can assist dehydrogenation.

-

-

Isolation of Crude Base:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

-

Dilute the residue with water (50 mL) .

-

Neutralize the acidic solution by slowly adding 20% NaOH until pH reaches 7–8. A precipitate (the free base) will form.

-

Checkpoint: Verify pH using a calibrated probe. Do not exceed pH 9, as the phenol moiety can deprotonate and redissolve as the phenolate.

-

-

Purification:

-

Filter the precipitate and wash with cold water.[2]

-

Recrystallize the crude solid from ethanol/water (1:1) .

-

Target: Off-white to pale yellow needles. Melting Point: ~140°C.

-

Conversion to Hydrochloride Salt

Objective: Convert the purified base into the stable hydrochloride salt.

-

Dissolution:

-

Dissolve the recrystallized 4-Methylquinolin-8-ol (5.0 g, 31.4 mmol) in a minimum amount of warm absolute ethanol (~20-30 mL) .

-

-

Acidification:

-

Cool the solution to 0–5°C in an ice bath.

-

Add conc. HCl (3.0 mL) or a saturated solution of HCl in ethanol dropwise with vigorous stirring.

-

Observation: The solution will initially clarify, followed by the rapid precipitation of the hydrochloride salt.

-

-

Crystallization & Drying:

-

Stir at 0°C for 30 minutes to maximize yield.

-

Filter the yellow crystalline solid under vacuum.

-

Wash the filter cake twice with cold diethyl ether (10 mL) to remove excess acid and water.

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Characterization & Validation

The following data parameters act as a self-validating system for the synthesized product.

| Parameter | Expected Value (HCl Salt) | Diagnostic Note |

| Appearance | Yellow crystalline powder | Darkening indicates oxidation/impurities. |

| Melting Point | >220°C (Decomposes) | Distinct from base (~140°C). |

| Solubility | Soluble in water, MeOH; Insoluble in Ether | Verifies salt formation. |

| 1H NMR (DMSO-d6) | Confirms methyl group at C4 position. | |

| 1H NMR (Aromatic) | Quinoline ring protons. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

Regioselectivity Issues

If 2-methylquinolin-8-ol is observed (methyl peak at

Polymerization of MVK

MVK is unstable. If the reaction mixture becomes a tarry black solid:

-

Add Hydroquinone (10 mg) to the reaction mixture as a radical inhibitor.

-

Ensure the MVK is added slowly to the refluxing acid mixture, rather than mixing all at once.

Purification of the Salt

If the hydrochloride salt is hygroscopic or sticky:

-

Recrystallize from Ethanol/Acetone .

-

Ensure the final wash is with anhydrous ether to remove residual water.

-

Store in a desiccator; the 8-hydroxy group makes the salt prone to hydrate formation.

References

-

Regioselective Synthesis: Betti reaction and Doebner-Miller variations for 4-methyl substituted quinolines. Royal Society of Chemistry Advances.

-

Mechanistic Insight: Fragmentation-recombination in the Doebner-Miller reaction. Wikipedia / Primary Literature Summary.

-

Characterization Data: 4-Methyl-8-hydroxyquinoline properties and spectral data. ChemBK Chemical Database.

-

General Quinoline Synthesis: Palladium-catalyzed and acid-catalyzed routes to quinolin-4-ones and derivatives. MDPI Molecules.

Sources

4-Methylquinolin-8-ol hydrochloride chemical properties

Topic: 4-Methylquinolin-8-ol Hydrochloride Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Synthesis, Coordination Chemistry, and Biological Applications[1]

Executive Summary

4-Methylquinolin-8-ol (4-Methyl-8-hydroxyquinoline) is a substituted derivative of the privileged pharmacophore 8-hydroxyquinoline (8-HQ).[1] Distinguished by a methyl group at the C4 position, this compound exhibits enhanced lipophilicity compared to its parent scaffold while retaining the potent bidentate chelating capability essential for its biological activity.

The hydrochloride salt form is critical for pharmaceutical applications, converting the water-insoluble base into a soluble cationic species suitable for aqueous biological assays and drug delivery systems.[1] This guide provides a rigorous analysis of its chemical properties, synthesis protocols, and coordination mechanics.

Chemical Identity & Physicochemical Core[2][3]

| Property | Data |

| IUPAC Name | 4-Methylquinolin-8-ol hydrochloride |

| Common Synonyms | 4-Methyl-8-hydroxyquinoline HCl; 4-Methyloxine HCl |

| CAS Number (Base) | 3846-73-9 |

| Molecular Formula | C₁₀H₉NO[1][][3][4][5] · HCl |

| Molecular Weight | 195.65 g/mol (Salt); 159.19 g/mol (Base) |

| Appearance | Yellow to off-white crystalline powder |

| Solubility (HCl Salt) | Soluble in water, methanol, ethanol |

| Solubility (Base) | Insoluble in water; soluble in CHCl₃, DMSO |

| pKa Values | pKₐ₁ ≈ 5.56 (Pyridinium H⁺); pKₐ₂ ≈ 10.00 (Phenolic H⁺) |

| Melting Point | Base: 166–168 °C; Salt: >200 °C (decomposes) |

Structural Analysis

The core structure consists of a bicyclic naphthalene-like ring with a nitrogen atom at position 1 (quinoline) and a hydroxyl group at position 8.[1][6] The C4-methyl group exerts a positive inductive effect (+I), slightly increasing the electron density on the pyridine ring compared to unsubstituted 8-HQ.[1]

Speciation: In aqueous solution, the molecule exists in three pH-dependent forms:

-

Cationic (H₂L⁺): Protonated at the pyridine nitrogen (pH < 5).[6] This is the species present in the hydrochloride salt.[1]

-

Neutral (HL): Exists as a neutral molecule or zwitterion (pH 6–9).[6]

-

Anionic (L⁻): Deprotonated at the hydroxyl group (pH > 10), acting as the active chelating species.[6]

Synthesis & Manufacturing Protocol

The synthesis of 4-methylquinolin-8-ol follows a modified Doebner-Miller reaction or Skraup synthesis , utilizing methyl vinyl ketone (MVK) to install the methyl group specifically at the C4 position.[1]

Reaction Pathway Diagram

Figure 1: Synthetic pathway for 4-Methylquinolin-8-ol Hydrochloride via modified Doebner-Miller cyclization.[1]

Experimental Protocol: Synthesis of Hydrochloride Salt

Reagents:

-

Methyl Vinyl Ketone (0.12 mol)[6]

-

Hydrochloric acid (conc. 37%)[6]

-

Ethanol (absolute)[6]

-

Diethyl ether[1]

Step-by-Step Methodology:

-

Condensation: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.9 g) in concentrated HCl (45 mL). Heat the solution to 100°C.

-

Addition: Add methyl vinyl ketone (MVK) dropwise over 30 minutes. The reaction is exothermic; maintain reflux.[1]

-

Cyclization & Oxidation: Continue reflux for 4–6 hours. The acidic medium promotes both the Michael addition of the amine to MVK and the subsequent cyclization.[1] Note: Often an oxidizing agent like o-nitrophenol or FeCl₃ is added to facilitate aromatization, though air oxidation can suffice in small scales.[1]

-

Neutralization (Isolation of Base): Cool the mixture to room temperature. Neutralize with 20% NaOH solution to pH 7–8.[1] A yellow precipitate (the free base) will form.[6]

-

Extraction: Extract the precipitate with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.[1]

-

Purification: Recrystallize the crude base from ethanol/hexane (1:1).

-

Salt Formation (Critical Step):

-

Dissolve the purified base (1 g) in a minimum volume of warm absolute ethanol.

-

Add 1.2 equivalents of HCl (as 1M HCl in ether or concentrated aqueous HCl).[1][6]

-

Stir at 0°C for 1 hour. The hydrochloride salt will precipitate as a crystalline solid.[1]

-

Filter, wash with cold diethyl ether, and dry under vacuum.

-

Validation:

-

Melting Point: The salt should decompose >200°C.[1]

-

Solubility Test: The product must dissolve completely in water (unlike the precursor).

Coordination Chemistry & Chelation

The biological and analytical utility of 4-methylquinolin-8-ol stems from its ability to act as a bidentate (N, O) ligand .[1]

Chelation Mechanism

The ligand binds metal ions (M²⁺) through the pyridine nitrogen and the deprotonated phenolate oxygen, forming a stable five-membered chelate ring.[1][6]

Stability Constants: The presence of the electron-donating methyl group at C4 increases the basicity of the nitrogen, typically leading to higher stability constants for metal complexes compared to unsubstituted 8-HQ.[1]

Speciation & Binding Diagram

Figure 2: pH-dependent speciation and metal chelation mechanism.[1][6]

Biological Applications

Antimicrobial Activity

The hydrochloride salt is soluble, allowing it to penetrate bacterial cell walls. Once inside, the neutral species (formed at physiological pH) chelates essential metal ions.[6]

-

Mechanism: "Copper-dependent toxicity."[1] The ligand-copper complex (CuL₂) can intercalate into DNA or generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to bacterial cell death.[1][6]

-

Spectrum: Effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][6]

Neuroprotection (Alzheimer's Disease)

4-Methylquinolin-8-ol derivatives are investigated as "Metal-Protein Attenuating Compounds" (MPACs).[1]

-

Target: Zinc and Copper ions trapped in Amyloid-beta (Aβ) plaques.[1][6]

-

Action: The ligand extracts Zn²⁺/Cu²⁺ from the plaque, destabilizing the aggregate and allowing protease degradation, while redistributing the metals to neurons.

Anticancer Potential[1][2]

-

Proteasome Inhibition: Copper complexes of 8-HQ derivatives inhibit the 20S proteasome in cancer cells, inducing apoptosis.[1]

-

Ionophore Effect: Acts as a zinc/copper ionophore, disrupting cellular metal homeostasis essential for rapid cancer cell proliferation.

Analytical Characterization

To verify the identity of the synthesized hydrochloride salt, the following spectral data should be obtained:

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H, CH₃); δ 7.1–7.6 (m, 3H, Phenolic ring); δ 7.8 (d, 1H, H3); δ 8.8 (d, 1H, H2).[6] Note: H2 and H3 protons will be deshielded due to the positive charge on Nitrogen in the salt.[1] |

| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad OH/NH⁺ stretch); 1600–1620 cm⁻¹ (C=N stretch, shifted due to protonation).[6] |

| UV-Vis | Absorption maxima at ~241 nm and ~315 nm .[1] A bathochromic shift is observed upon deprotonation (pH > 10).[6] |

References

-

Synthesis of 4-Methyl-8-hydroxyquinoline

-

Chelation & Biological Mechanism

-

Physicochemical Properties (pKa & Solubility)

-

Antimicrobial & Anticancer Activity

- Title: Synthesis, Characterization and Biological Activity of Some Novel Quinolin-8-ol Deriv

-

Source: Journal of Materials and Environmental Science.[1]

-

URL:

Sources

- 1. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. scispace.com [scispace.com]

- 6. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

4-Methylquinolin-8-ol hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Methylquinolin-8-ol Hydrochloride

Abstract

4-Methylquinolin-8-ol hydrochloride is a heterocyclic aromatic organic compound belonging to the 8-hydroxyquinoline (8-HQ) class of molecules. The 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry due to its potent metal-chelating capabilities, which drive a vast range of biological activities. This technical guide provides an in-depth analysis of the molecular structure, physicochemical characteristics, synthesis, and spectroscopic profile of 4-Methylquinolin-8-ol and its hydrochloride salt. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental chemical principles that underpin the compound's function and explores its potential as a versatile building block for therapeutic agent discovery.

The 8-Hydroxyquinoline Scaffold: A Foundation for Bioactivity

The 8-hydroxyquinoline (8-HQ) moiety is a small, planar, and lipophilic molecule renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] This chelating action is the cornerstone of its diverse pharmacological profile, which includes antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The biological activity of 8-HQ derivatives stems from their ability to sequester and transport metal ions, thereby disrupting metal homeostasis in pathological cells or microorganisms.[1][3] 4-Methylquinolin-8-ol, as a specific derivative, modifies the electronic and steric properties of the parent 8-HQ scaffold, offering a unique profile for investigation and application in drug discovery. The hydrochloride salt form enhances its aqueous solubility, making it more amenable to biological assays and formulation studies.

Molecular Identity and Structure

Nomenclature and Key Identifiers

A clear identification of 4-Methylquinolin-8-ol is critical for accurate research and documentation. The following table summarizes its primary identifiers for the free base form.

| Identifier | Value |

| IUPAC Name | 4-methylquinolin-8-ol |

| Synonyms | 8-Hydroxy-4-methylquinoline, 4-Methyl-8-hydroxyquinoline, 8-Hydroxylepidine[4][5] |

| CAS Number | 3846-73-9[5][6] |

| Chemical Formula | C₁₀H₉NO[5] |

| Molecular Weight | 159.18 g/mol [5] |

Core Molecular Structure

The structure of 4-Methylquinolin-8-ol consists of a fused bicyclic system: a benzene ring fused to a pyridine ring, collectively known as a quinoline. A hydroxyl (-OH) group is substituted at position 8, and a methyl (-CH₃) group is at position 4. The proximity of the phenolic hydroxyl group and the pyridine nitrogen atom creates a bidentate chelation site, enabling the molecule to bind strongly to metal ions.

The Hydrochloride Salt: Structure and Significance

The hydrochloride salt is formed through an acid-base reaction where the lone pair of electrons on the quinoline nitrogen atom (a Lewis base) accepts a proton from hydrochloric acid. This protonation is governed by the pKa of the conjugate acid, which is approximately 5.56.[5][6] The resulting ammonium salt exhibits significantly increased aqueous solubility compared to the free base, a critical attribute for biological testing and potential pharmaceutical formulations.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The physical properties of a compound dictate its behavior in experimental and biological systems. The data below pertains to the free base form.

| Property | Value | Source(s) |

| Appearance | Light green to green or off-white solid/powder | [5][6][7] |

| Melting Point | 140-141 °C | [6][7] |

| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [5][6] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (25°C) | pKₐ₁: 5.56 (Quinolinium ion); pKₐ₂: 10.00 (Hydroxyl group) | [5][6] |

| Solubility | Sparingly soluble in water; soluble in ethanol, chloroform | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint for the molecule. The chemical shifts (δ) in ppm relative to a standard (like TMS) reveal the electronic environment of each proton. Literature data for the free base in (CD₃)₂CO is as follows.[6]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| H2 | ~8.68 | d, J = 4.4 Hz |

| H5 | ~7.55 | dd, J₁ = 8.4 Hz, J₂ = 1.5 Hz |

| H6 | ~7.51 | dd, J₁ = 8.4 Hz, J₂ = 7.2 Hz |

| H3 | ~7.41 | dd, J₁ = 4.4 Hz, J₂ = 0.8 Hz |

| H7 | ~7.12 | dd |

| -CH₃ | Not specified, expected ~2.5 | s |

| -OH | Not specified, broad singlet | br s |

-

Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of specific functional groups. Expected peaks include a broad O-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a C-O stretch (~1200 cm⁻¹). For the hydrochloride salt, an N⁺-H stretch would also be visible.

-

Mass Spectrometry (MS): In Electron Ionization (EI-MS), the free base would show a molecular ion peak (M⁺) at m/z = 159. Subsequent fragmentation would likely involve the loss of the methyl group or other characteristic cleavages of the quinoline ring.

Synthesis and Reactivity

Synthetic Pathway

4-Methylquinolin-8-ol is commonly synthesized via a reaction analogous to the Doebner-von-Miller synthesis. This involves the condensation of a 2-aminophenol with an α,β-unsaturated ketone, in this case, methyl vinyl ketone (also known as but-3-en-2-one), under acidic conditions.[6][7]

Detailed Experimental Protocol: Synthesis of 4-Methylquinolin-8-ol

This protocol is adapted from established literature procedures and serves as a self-validating framework for its synthesis.[6]

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-aminophenol (0.1 mol, 10.91 g) and 37% hydrochloric acid (45.5 mL).

-

Heating: Stir the mixture thoroughly and heat to 120 °C in an oil bath.

-

Reagent Addition: Slowly add methyl vinyl ketone (0.175 mol, 14.32 mL) dropwise to the refluxing mixture.

-

Reflux: Maintain the reaction at reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the reaction mixture with an aqueous sodium hydroxide solution (e.g., 6N) until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with dichloromethane. Recrystallization from a dichloromethane/hexane mixture can be performed for further purification, yielding the product as a colorless to off-white solid.

Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 4-Methylquinolin-8-ol free base in a minimal amount of a suitable anhydrous solvent, such as dioxane or methanol.

-

Acidification: To this solution, add a stoichiometric equivalent of a 4M HCl solution in dioxane or methanolic HCl.

-

Precipitation: Stir the mixture for 1 hour at room temperature. The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.

Applications in Research and Drug Development

Mechanism of Action: The Role of Metal Chelation

The primary mechanism driving the biological activity of 4-Methylquinolin-8-ol is its ability to chelate essential divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[3] By forming a stable 2:1 complex with these metals, the compound can:

-

Inhibit Metalloenzymes: Deprive critical enzymes of their necessary metal cofactors, halting essential cellular processes in pathogens or cancer cells.

-

Disrupt Metal Homeostasis: Alter the intracellular concentration and localization of metal ions, leading to cellular stress and apoptosis.

-

Increase Cellular Uptake: The lipophilic nature of the metal complex can facilitate its transport across cell membranes, delivering the metal ion to intracellular targets where it may generate cytotoxic reactive oxygen species (ROS).

Therapeutic Potential

The 8-HQ scaffold is a versatile platform for drug development. Derivatives have shown promise in several therapeutic areas:

-

Antimicrobial Agents: 8-HQ compounds exhibit broad-spectrum activity against bacteria and fungi.[1][8]

-

Anticancer Agents: By targeting metal-dependent pathways crucial for tumor growth and proliferation, 8-HQ derivatives have demonstrated potent anticancer effects.[1][9]

-

Antineurodegenerative Agents: In diseases like Alzheimer's, where metal dyshomeostasis is implicated in amyloid plaque formation, 8-HQ derivatives can act as metal chelators to dissolve aggregates and reduce oxidative stress.[1]

-

Antimalarial Agents: Several quinoline-based drugs are mainstays of antimalarial therapy, and 8-aminoquinoline derivatives, in particular, have been investigated for their activity against various stages of the malaria parasite.[10]

The introduction of a methyl group at the 4-position, as in 4-Methylquinolin-8-ol, can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target binding sites, potentially enhancing its efficacy or altering its selectivity compared to the parent 8-HQ.

Conclusion

4-Methylquinolin-8-ol hydrochloride is a structurally well-defined compound with a rich chemical and pharmacological profile rooted in the metal-chelating properties of the 8-hydroxyquinoline scaffold. Its straightforward synthesis, combined with the enhanced solubility of its hydrochloride salt, makes it an accessible and valuable tool for researchers. The comprehensive structural, physicochemical, and spectroscopic data presented in this guide provide a solid foundation for its use as a molecular probe, a reference standard, or a strategic starting point for the design and development of novel therapeutic agents across a spectrum of diseases.

References

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.

- 4-Methyl-8-Hydroxyquinoline (CAS 3846-73-9). BOC Sciences.

- 4-Methylquinolin-8-ol (CAS 3846-73-9). ChemicalBook.

- 4-methyl-quinolin-8-ol; 8-Hydroxy-4-Methylquinoline. Chemrio.

- 4-methylquinolin-8-ol (CAS No. 3846-73-9). ChemShuttle.

- 4-Methyl-8-hydroxyquinoline. ChemBK.

- 4-Methylquinoline.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.

- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing.

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- 8-Hydroxyquinoline. Wikipedia.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- 8-Methylquinolin-4-ol (CAS 23432-44-2). MilliporeSigma.

- Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- An improved process for the synthesis of quinoline derivatives.

- 8-Methylquinoline synthesis. ChemicalBook.

- 4-Methylquinolin-8-amine (CAS 62748-01-0). MilliporeSigma.

- MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES.

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

- 4-Quinolinol. NIST WebBook.

- 8-Methylquinolin-4-ol (CAS 23432-44-2). MilliporeSigma.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic

- Quinolin-4-ones: Methods of Synthesis and Applic

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. 4-Methyl-8-quinolinol; 4-Methyl-chinolin-8-ol; 4-Methyl-8-hydroxyquinoline; 4-methyl-quinolin-8-ol; 8-Hydroxy-4-Methylquinoline; Lepidine,8-hydroxy; 8-hydroxy-4-methyl-quinoline; 8-Hydroxylepidine; 8-Quinolinol,4-methyl | Chemrio [chemrio.com]

- 5. chembk.com [chembk.com]

- 6. 4-Methylquinolin-8-ol CAS#: 3846-73-9 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. data.epo.org [data.epo.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 4-Methylquinolin-8-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylquinolin-8-ol and its Hydrochloride Salt

4-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. 8-Hydroxyquinoline and its analogues are known for their ability to chelate metal ions, a property that underpins their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a methyl group at the 4-position can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its biological activity and physical characteristics.

The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of parent compounds. By converting the basic quinoline nitrogen into a hydrochloride salt, the aqueous solubility is generally expected to increase, which can be a critical factor for bioavailability and formulation. This guide will delve into the physical properties of 4-Methylquinolin-8-ol hydrochloride, providing both established data for the free base and a theoretical and practical framework for understanding the hydrochloride salt.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its molecular structure and identity.

Chemical Structure:

Figure 1: Chemical structures of 4-Methylquinolin-8-ol and its hydrochloride salt.

Table 1: Chemical Identifiers and Molecular Properties

| Property | 4-Methylquinolin-8-ol | 4-Methylquinolin-8-ol Hydrochloride |

| IUPAC Name | 4-methylquinolin-8-ol[1] | 4-methylquinolin-8-ol hydrochloride |

| Synonyms | 8-Hydroxy-4-methylquinoline, 4-Methyl-8-hydroxyquinoline[1] | - |

| CAS Number | 3846-73-9[2] | Not explicitly available |

| Molecular Formula | C₁₀H₉NO[1] | C₁₀H₁₀ClNO |

| Molecular Weight | 159.19 g/mol [2] | 195.65 g/mol |

Physical and Chemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. While specific experimental data for 4-Methylquinolin-8-ol hydrochloride is limited in publicly available literature, we can infer its likely properties based on the free base and the general effects of hydrochloride salt formation.

Table 2: Physical Properties

| Property | 4-Methylquinolin-8-ol | 4-Methylquinolin-8-ol Hydrochloride (Expected) |

| Appearance | Off-white to yellow powder[3] | White to off-white crystalline solid[4] |

| Melting Point | 140 °C[3], 166-168 °C[3] | Expected to be higher than the free base |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and chloroform.[3] | High solubility in water and polar solvents.[4] |

| pKa | pK₁: 5.56 (+1); pK₂: 10.00 (0) (at 25°C)[3] | The pKa of the quinolinium ion will be relevant. |

Expert Insights: The variation in the reported melting point for the free base may be due to different crystalline forms (polymorphism) or the presence of impurities. The hydrochloride salt, being an ionic compound, is expected to have a higher melting point due to the strong electrostatic interactions in the crystal lattice. The most significant change upon conversion to the hydrochloride salt is the anticipated increase in aqueous solubility.[4] This is a direct consequence of the ionic nature of the salt, which allows for favorable interactions with polar water molecules.

Experimental Protocols for Physical Property Determination

To address the lack of specific data for the hydrochloride salt, this section provides detailed, field-proven methodologies for its synthesis and the determination of its key physical properties.

Synthesis of 4-Methylquinolin-8-ol Hydrochloride

Causality: The synthesis of the hydrochloride salt involves the protonation of the basic nitrogen atom of the quinoline ring by hydrochloric acid. This acid-base reaction is typically carried out in an organic solvent in which the free base is soluble but the resulting salt is not, leading to its precipitation.

Figure 2: Workflow for the synthesis of 4-Methylquinolin-8-ol hydrochloride.

Step-by-Step Protocol:

-

Dissolution: Dissolve a known amount of 4-Methylquinolin-8-ol in a minimal amount of a suitable anhydrous organic solvent, such as dioxane or diethyl ether, in a flask equipped with a magnetic stirrer.

-

Acidification: While stirring, slowly add a stoichiometric amount of a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) to the solution of the free base.[5]

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a set period (e.g., 1 hour) to ensure complete reaction.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material or residual acid.

-

Drying: Dry the resulting solid under vacuum to remove any remaining solvent.

Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Step-by-Step Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry 4-Methylquinolin-8-ol hydrochloride.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Causality: Solubility is a critical parameter for drug development, influencing dissolution rate and bioavailability. The equilibrium solubility is determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Figure 3: Workflow for the determination of solubility.

Step-by-Step Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of 4-Methylquinolin-8-ol hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or separate the solid and liquid phases by centrifugation or filtration.

-

Analysis: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing information about its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insights: In the ¹H NMR spectrum of the hydrochloride salt, the proton on the quinoline nitrogen is expected to be observed as a broad singlet, and its chemical shift will be significantly downfield compared to other aromatic protons due to the positive charge on the nitrogen. The chemical shifts of the other protons on the quinoline ring are also expected to shift downfield upon protonation. In the ¹³C NMR spectrum, the carbons adjacent to the protonated nitrogen will also experience a downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Spectral Characteristics

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | Aromatic protons: 7.0 - 9.0Methyl protons: ~2.7N-H proton: >10 (broad) | Downfield shift of aromatic protons compared to the free base. Appearance of a broad N-H signal. |

| ¹³C | Aromatic carbons: 110 - 150 | Downfield shift of carbons adjacent to the protonated nitrogen. |

Step-by-Step Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Methylquinolin-8-ol hydrochloride.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a clean NMR tube using a pipette.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Insights: The FT-IR spectrum of the hydrochloride salt will show characteristic changes compared to the free base. A broad absorption band is expected in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in amine hydrochlorides. The O-H stretching vibration may also be affected.

Table 4: Key FT-IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| N⁺-H stretch | 2400 - 3000 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

| C=C and C=N stretch (aromatic) | 1500 - 1650 |

Step-by-Step Protocol for FT-IR Sample Preparation (KBr Pellet):

-

Grinding: Thoroughly grind a small amount (1-2 mg) of 4-Methylquinolin-8-ol hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

UV-Visible Spectroscopy

Expert Insights: The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands in the UV region corresponding to π→π* electronic transitions. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Protonation of the quinoline nitrogen to form the hydrochloride salt may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift).

Step-by-Step Protocol for UV-Vis Analysis:

-

Stock Solution: Prepare a stock solution of known concentration of 4-Methylquinolin-8-ol hydrochloride in a suitable solvent (e.g., ethanol, water).

-

Dilution: Prepare a series of dilutions from the stock solution to create standards of different concentrations.

-

Analysis: Record the UV-Vis spectrum of each solution using a spectrophotometer, typically over a range of 200-400 nm. Use the solvent as a blank.

-

Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Conclusion and Future Directions

For researchers and drug development professionals, the key takeaway is the anticipated improvement in aqueous solubility upon conversion to the hydrochloride salt, a critical factor for many applications. Future work should focus on the experimental determination of the physical properties outlined in this guide to provide a complete and validated dataset for this promising compound. Such data will be invaluable for advancing its potential in medicinal chemistry and other scientific fields.

References

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

-

What is Hydrochloride? – Definition & Chemical Explained. UK Meds Online. Available at: [Link]

-

4-Methyl-8-hydroxyquinoline. ChemBK. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Methylquinolin-8-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methylquinolin-8-ol and its hydrochloride salt, a molecule of significant interest in medicinal chemistry and material science. Drawing from established synthetic protocols, spectroscopic analysis, and the well-documented bioactivity of the 8-hydroxyquinoline scaffold, this document is designed to equip researchers and drug development professionals with the critical knowledge required for its effective application.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline core is a privileged scaffold in drug discovery, renowned for its metal-chelating properties.[1][2][3] This ability to bind metal ions is central to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of a methyl group at the 4-position of the quinoline ring can modulate the compound's lipophilicity, steric profile, and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form is often synthesized to enhance the solubility and stability of the parent compound, a crucial step in the development of pharmaceutical agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Methylquinolin-8-ol is fundamental to its application. The following table summarizes key data for the free base.

| Property | Value | Source |

| CAS Number | 3846-73-9 | [5][][7][8] |

| Molecular Formula | C10H9NO | [] |

| Molecular Weight | 159.18 g/mol | [] |

| Appearance | Light green to green solid | [7] |

| Melting Point | 141 °C | [7] |

| Boiling Point | 330.0 ± 22.0 °C (Predicted) | [7] |

| Density | 1.210 ± 0.06 g/cm3 (Predicted) | [7] |

| pKa | pK1: 5.56 (+1); pK2: 10.00 (0) (25°C) | [7] |

| Solubility | Almost insoluble in water, soluble in organic solvents like ethanol and chloroform.[8] |

The hydrochloride salt is expected to exhibit increased aqueous solubility compared to the free base.

Synthesis and Purification

The synthesis of 4-Methylquinolin-8-ol is typically achieved through a Skraup or a modified Skraup synthesis. A common method involves the reaction of 2-aminophenol with methyl vinyl ketone.[7]

Synthesis of 4-Methylquinolin-8-ol

This protocol describes a laboratory-scale synthesis of 4-Methylquinolin-8-ol.

Reaction Scheme:

A simplified reaction scheme for the synthesis of 4-Methylquinolin-8-ol.

Experimental Protocol:

-

To a 250 mL two-necked round-bottomed flask, add 37% hydrochloric acid (45.5 mL) and 2-aminophenol (10.91 g, 0.1 mol).[7]

-

Stir the mixture thoroughly and heat to 120 °C.[7]

-

Slowly add methyl vinyl ketone (14.32 mL, 0.175 mol) to the reaction mixture.[7]

-

Maintain the reaction at reflux for 6 hours.[7]

-

After completion, cool the reaction to room temperature.[7]

-

Neutralize the reaction mixture with an aqueous sodium hydroxide solution.[7]

-

Extract the product with dichloromethane (3 x 50 mL).[7]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.[7]

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.[7]

-

Recrystallize the purified product from a solvent mixture of dichloromethane and hexane (1:1, v/v) to yield 4-methyl-8-hydroxyquinoline as a colorless solid.[7]

Preparation of 4-Methylquinolin-8-ol Hydrochloride

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified 4-Methylquinolin-8-ol in a suitable organic solvent, such as diethyl ether or ethanol.

-

Pass dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with the solvent, and dry under vacuum to obtain 4-Methylquinolin-8-ol hydrochloride.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted and reported ¹H NMR chemical shifts for 4-Methylquinolin-8-ol.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.68 | d | 4.4 |

| H5 | 7.55 | dd | J1 = 8.4, J2 = 1.5 |

| H6 | 7.51 | dd | J1 = 8.4, J2 = 7.2 |

| H3 | 7.41 | dd | J1 = 4.4, J2 = 0.8 |

| H7 | 7.12 | dd | J1 = 7.2, J2 = 1.5 |

| CH3 | 2.68 | s | - |

| OH | - | br s | - |

Data obtained from a similar compound and may vary slightly.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylquinolin-8-ol is expected to show characteristic peaks for the O-H and C-H stretching vibrations, as well as aromatic C=C and C-N stretching.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (phenolic) | 1200-1260 |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M+) corresponding to the molecular weight of 4-Methylquinolin-8-ol (m/z = 159.18).

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold is a versatile platform for the development of therapeutic agents. 4-Methylquinolin-8-ol and its derivatives are being investigated for a range of applications.

-

Anticancer Agents: 8-Hydroxyquinoline derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[1][3] Their ability to chelate metal ions can disrupt cellular processes in cancer cells.

-

Antimicrobial Agents: The antimicrobial properties of 8-hydroxyquinolines are well-established.[1] They can be effective against a broad spectrum of bacteria and fungi.

-

Neuroprotective Agents: Metal dyshomeostasis is implicated in several neurodegenerative diseases.[1] The metal-chelating properties of 8-hydroxyquinoline derivatives make them potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.[1]

-

Inhibitors of 2-Oxoglutarate Oxygenases: Recent research has highlighted the potential of 8-hydroxyquinolines as inhibitors of 2-oxoglutarate dependent oxygenases, a class of enzymes involved in various physiological and pathological processes.

Relationship between core properties and potential applications.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Methylquinolin-8-ol hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[9][10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[9][11]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[9] Store away from incompatible materials such as oxidizing agents.[9]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

4-Methylquinolin-8-ol hydrochloride represents a valuable building block for the development of novel therapeutic agents and functional materials. Its synthesis is well-described, and its properties can be readily characterized using standard analytical techniques. The rich pharmacology of the 8-hydroxyquinoline scaffold provides a strong foundation for further research into the biological activities of this specific derivative. This guide serves as a starting point for researchers and developers to explore the full potential of this promising compound.

References

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet. Pi Chemicals. [Link]

-

SAFETY DATA SHEET. ChemDmart. [Link]

-

Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)... ResearchGate. [Link]

-

4-Methyl-8-hydroxyquinoline. ChemBK. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

-

DERIVATIVES OF 8-QUINOLINOL. DTIC. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

- An improved process for the synthesis of quinoline derivatives.

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

-

Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

- Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

4-quinolinol. RayBiotech. [Link]

-

Chapter 8: NMR and IR Spectroscopy Problems. Scribd. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Methylquinolin-8-ol CAS#: 3846-73-9 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pipharm.com [pipharm.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

The Multifaceted Therapeutic Potential of Quinolin-8-ol Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The quinolin-8-ol (8-hydroxyquinoline, 8-HQ) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique chelating properties, coupled with a versatile bicyclic aromatic system, have enabled the design of potent anticancer, antimicrobial, and neuroprotective compounds. This in-depth technical guide provides a comprehensive literature review of quinolin-8-ol derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to modify this versatile core, explore its wide-ranging biological activities with a focus on the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This guide aims to bridge the gap between fundamental research and clinical application by offering field-proven insights into the rational design and development of next-generation quinolin-8-ol-based therapeutics.

Introduction: The Enduring Significance of the Quinolin-8-ol Scaffold

Quinolin-8-ol is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 8th position. This specific arrangement of a nitrogen atom and a hydroxyl group in close proximity confers upon the molecule the ability to act as a potent bidentate chelating agent for a wide range of metal ions. This metal-binding capability is central to many of its biological activities. The lipophilic nature of the quinoline core allows for facile passage across cellular membranes, enabling these compounds to reach their intracellular targets.

The therapeutic journey of quinoline derivatives is extensive, with notable examples including the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin. The 8-hydroxyquinoline moiety, in particular, has been the focus of intense research due to its broad spectrum of pharmacological effects, including anticancer, antifungal, antibacterial, antiviral, and neuroprotective properties. The versatility of the quinolin-8-ol scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical properties and biological activities. This guide will explore the structure-activity relationships that govern the efficacy of these derivatives and provide a roadmap for their rational design and evaluation.

Synthetic Strategies: Building a Library of Quinolin-8-ol Derivatives

The synthesis of quinolin-8-ol derivatives is a well-established field in organic chemistry, with several classical and modern methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Classical Synthetic Routes

Traditional methods for constructing the quinoline core, such as the Skraup synthesis , Doebner-von Miller reaction , and Friedländer annulation , remain relevant for the preparation of certain quinolin-8-ol derivatives. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions.

Modern Synthetic Methodologies

More contemporary approaches offer greater flexibility and functional group tolerance. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions , are widely employed to introduce aryl or vinyl substituents at specific positions of a pre-functionalized quinolin-8-ol core.

Derivatization of the Quinolin-8-ol Scaffold

The majority of research focuses on the derivatization of the parent quinolin-8-ol molecule. The most common modifications are made at the C-2, C-5, and C-7 positions.

-

Substitution at C-5 and C-7: These positions are readily susceptible to electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common transformations that introduce functional groups for further modification. For example, the introduction of electron-withdrawing groups at the C-5 and C-7 positions has been shown to enhance the anticancer activity of some derivatives.

-

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups at the C-7 position of the quinolin-8-ol ring. This modification has been particularly successful in the development of potent anticancer agents.

Below is a generalized workflow for the synthesis and derivatization of quinolin-8-ol.

Caption: General workflow for the synthesis and derivatization of quinolin-8-ol.

Experimental Protocol: Synthesis of 5,7-dichloro-8-hydroxyquinoline

This protocol is adapted from a patented industrial process and serves as a representative example of the synthesis of a key quinolin-8-ol intermediate.

**Materials

An In-depth Technical Guide to 4-Methyl-8-Quinolinol: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-8-quinolinol, a significant heterocyclic compound within the quinoline family. Delving into its historical context, this document elucidates the probable synthetic origins of this molecule, drawing from established named reactions in quinoline chemistry. A detailed exploration of its physicochemical properties and spectroscopic signature is presented, offering a practical reference for its identification and characterization. The guide further explores the diverse biological activities of 4-methyl-8-quinolinol, with a particular focus on its role as a chelating agent and its potential applications in drug discovery and materials science. This document is intended to be a valuable resource for researchers and professionals working with quinoline derivatives, providing both foundational knowledge and insights into the current and future utility of 4-methyl-8-quinolinol.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1] The versatility of the quinoline core allows for a wide range of structural modifications, enabling the fine-tuning of its chemical and biological properties. 4-Methyl-8-quinolinol, the subject of this guide, is a notable derivative that has garnered interest for its unique combination of a chelating 8-hydroxy group and a lipophilic 4-methyl group.

Historical Context and Discovery

While a singular, definitive "discovery" paper for 4-methyl-8-quinolinol is not readily apparent in the historical literature, its existence and use in scientific research are documented. A 1979 paper by Bhatki and Rane details the preparation and purification of 4-methyl-8-quinolinol for their study on its nickel chelates, indicating that the compound was known and accessible to the research community by that time.[2] The synthesis of quinolines, in general, has a rich history dating back to the 19th century with the development of several named reactions that are likely the basis for the initial preparation of 4-methyl-8-quinolinol.

The foundational methods for quinoline synthesis, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), provide plausible routes for the creation of substituted quinolines like the 4-methyl derivative.[3][4] These reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or the reaction of 2-aminobenzaldehydes with ketones, respectively, were instrumental in the early exploration of quinoline chemistry.[3][4]

Synthesis and Chemical Properties

The synthesis of 4-methyl-8-quinolinol can be approached through adaptations of classic quinoline synthesis methodologies. Two of the most relevant methods are the Skraup and Friedländer syntheses.

Plausible Synthetic Pathways

The following diagram illustrates a conceptual workflow for the synthesis of 4-methyl-8-quinolinol, drawing inspiration from the Friedländer synthesis.

Caption: Conceptual workflow for the Friedländer synthesis of 4-methyl-8-quinolinol.

Experimental Protocol: A Representative Friedländer Synthesis

The following is a generalized, step-by-step protocol for the synthesis of 4-methyl-8-quinolinol based on the principles of the Friedländer synthesis.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylbenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetone (1.5 equivalents) followed by a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-methyl-8-quinolinol.[5]

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 166-168 °C |

| Solubility | Almost insoluble in water, soluble in ethanol and chloroform |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and hydroxyl groups. For comparison, the ¹H NMR spectrum of 4-methylquinoline shows aromatic protons in the range of 7.2-8.8 ppm and a methyl singlet around 2.7 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the molecule. The carbon attached to the hydroxyl group will be shifted downfield, and the methyl carbon will appear as a characteristic signal in the aliphatic region. The ¹³C NMR of 4-methylquinoline can serve as a reference for the chemical shifts of the quinoline core carbons.[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-methyl-8-quinolinol is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of CO, consistent with the behavior of other hydroxyquinolines.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 4-methyl-8-quinolinol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1600 cm⁻¹ region.

Biological Activities and Applications in Drug Development

The 8-hydroxyquinoline scaffold is a well-established pharmacophore, and its derivatives are known to possess a wide array of biological activities.[1] These activities are often linked to the ability of the 8-hydroxyl group to chelate metal ions, which are essential for the function of many biological systems.

Metal Chelation: The Core of Biological Activity

The primary mechanism behind the biological effects of many 8-hydroxyquinoline derivatives is their ability to act as chelating agents.[9] By binding to essential metal ions like iron, copper, and zinc, these compounds can disrupt cellular processes in pathogenic organisms and cancer cells. The formation of a stable five-membered ring with the metal ion through the nitrogen of the pyridine ring and the oxygen of the hydroxyl group is a key feature of this chelation.

The following diagram illustrates the chelation of a divalent metal ion by two molecules of 4-methyl-8-quinolinol.

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 4-methyl-8-quinolinol.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline have a long history of use as antibacterial and antifungal agents.[10] The fungitoxicity of various substituted 8-quinolinols has been demonstrated against a range of fungal species.[11] While specific data for the 4-methyl derivative is less abundant, it is reasonable to infer that it possesses antimicrobial properties, likely acting through the chelation of metal ions essential for microbial growth and enzyme function. The lipophilic nature of the methyl group may enhance its ability to penetrate microbial cell membranes.

Anticancer Potential

The disruption of metal ion homeostasis is a promising strategy in cancer therapy. Several 8-hydroxyquinoline derivatives have been investigated for their anticancer activity.[12] They can induce apoptosis in cancer cells by chelating intracellular metal ions, leading to the inhibition of metalloenzymes and the generation of reactive oxygen species. The 4-methyl substitution in 4-methyl-8-quinolinol could influence its cellular uptake and localization, potentially modulating its anticancer efficacy.

Applications in Neurodegenerative Diseases

Dysregulation of metal ion homeostasis is also implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.[13] 8-Hydroxyquinoline derivatives are being explored as therapeutic agents that can modulate the concentration and distribution of metal ions in the brain. The ability of these compounds to cross the blood-brain barrier is a critical factor, and the lipophilicity imparted by the methyl group in 4-methyl-8-quinolinol may be advantageous in this regard.

Applications in Materials Science

Beyond its biological activities, 4-methyl-8-quinolinol has found applications in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Role in Organic Light-Emitting Diodes (OLEDs)

Metal chelates of 8-hydroxyquinoline and its derivatives are widely used as emissive and electron-transporting materials in OLEDs. A study by Sapre et al. investigated the properties of aluminum and gallium tris(4-methyl-8-quinolinolato) chelates.[14] They found that methylation at the 4-position of the quinoline ring resulted in a significant enhancement of the photoluminescence quantum efficiency compared to the unsubstituted analogue.[14] This suggests that 4-methyl-8-quinolinol is a valuable ligand for creating highly efficient luminescent materials for display and lighting applications.

The following diagram illustrates the general structure of a metal tris(4-methyl-8-quinolinolato) chelate used in OLEDs.

Caption: Formation of a metal chelate with 4-methyl-8-quinolinol for OLED applications.

Conclusion and Future Perspectives

4-Methyl-8-quinolinol stands as a testament to the enduring importance of the quinoline scaffold in both the life sciences and materials science. While its precise historical discovery remains to be definitively pinpointed, its synthesis is well-grounded in the classic methodologies of quinoline chemistry. The interplay of its chelating ability, conferred by the 8-hydroxy group, and the lipophilic character of the 4-methyl group, provides a rich platform for the development of novel therapeutic agents and advanced materials.

For drug development professionals, the exploration of 4-methyl-8-quinolinol and its derivatives as antimicrobial, anticancer, and neuroprotective agents continues to be a promising avenue of research. The strategic modification of the quinoline core offers the potential to enhance efficacy, selectivity, and pharmacokinetic properties. In the realm of materials science, the demonstrated utility of its metal chelates in OLEDs opens doors for the design of new luminescent materials with tailored photophysical properties.

Future research will likely focus on a more detailed elucidation of the mechanisms of action of 4-methyl-8-quinolinol in biological systems, as well as the systematic investigation of its structure-activity relationships. The continued development of efficient and sustainable synthetic methods will further facilitate the exploration of this versatile molecule and its potential to address challenges in medicine and technology.

References

- Bhatki, K. S., & Rane, A. T. (1979). Spectrophotometric determination of self-adducts of 4-methyl and 5-chloro-8-quinolinols with Nickel(H). Proceedings of the Indian Academy of Sciences - Section A, 88(4), 313-316.

- Sapre, A. V., et al. (2001). Effects of Systematic Methyl Substitution of Metal (III) Tris(n-Methyl-8-Quinolinolato) Chelates on Material Properties for Opti.

-

Organic Chemistry Portal. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

- Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2733-2747.

- MacLeod, D. J., et al. (2019). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Chemical Science, 10(4), 1044-1049.

- Cheng, C. (2003). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- Sertbakan, T. R. (2017). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Journal of Molecular Structure, 1141, 553-562.

- Li, W., et al. (2018). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 20(15), 4545-4549.

- Gershon, H., & Parmegiani, R. (2004). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design.

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. Retrieved from [Link]

-

Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

- Gershon, H., & Parmegiani, R. (1963). Minimal antifungal activity of 8-quinolinol and its six monochloro and... Applied Microbiology, 11(1), 62-65.

-

ChemBK. (2024). 4-Methyl-8-hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Quinolinamine, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 4-methyl-. Retrieved from [Link]

- Bálint, E., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3737.

- Gershon, H., & Parmegiani, R. (1989). Synergistic antifungal action of 8-quinolinol and its bischelate with copper(II) and with mixed ligand chelates composed of copper(II), 8-quinolinol, and aromatic hydroxy acids. Journal of Pharmaceutical Sciences, 78(11), 957-960.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

- IIP Series. (2024).

- Belicchi-Ferrari, M., et al. (2005). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Coordination Chemistry Reviews, 249(24), 2957-2979.

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

- Kumar, V., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3608.

- Gershon, H., & Parmegiani, R. (1962). Antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols. Applied Microbiology, 10(4), 348-350.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

- Sharma, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.

- Finberg, J. P. M., & Youdim, M. B. H. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Neural Transmission, 125(11), 1641-1650.

-

Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

- National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).

- Patel, K. D., et al. (2012). Synthesis, characterization and antifungal activity studies of novel quinazoline -4-one derivatives containing 8-hydroxy quinazo. Journal of Chemical and Pharmaceutical Research, 4(8), 3959-3964.

- US Patent No. 5,700,942. (1997). Process for preparing quinoline bases.

- Nikolova, S., et al. (2019). Antibacterial activity of novel quaternary ammonium salts of quinoline and 4-pyrolidino pyridine.

- Google Patents. (2007).

- Jones, R. N., et al. (2018). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. ACS Infectious Diseases, 4(10), 1466-1476.

- Kumar, V., et al. (2010).

-

SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-methyl-N-propylbenzamide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

- 7. 4-methylquinoline(491-35-0) 13C NMR spectrum [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Solubility Profile of 4-Methylquinolin-8-ol Hydrochloride: A Methodological and Theoretical Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 4-Methylquinolin-8-ol and its derivatives are of significant interest due to their potent metal-chelating properties, which underpin applications in analytical chemistry and pharmacology.[1][2][3] For use in biological systems, particularly in drug development, understanding the aqueous solubility is paramount. This guide provides a comprehensive overview of the solubility characteristics of 4-Methylquinolin-8-ol hydrochloride. While specific quantitative solubility data for this salt is not extensively documented in public literature, this whitepaper establishes a robust framework for its determination. We will delve into the theoretical principles governing its solubility, the expected impact of its salt form, and provide a detailed, field-proven experimental protocol for its precise measurement.

Introduction to 4-Methylquinolin-8-ol

4-Methylquinolin-8-ol, also known as 8-Hydroxylepidine, is a derivative of 8-hydroxyquinoline (Oxine).[1] The parent compound, 8-hydroxyquinoline, is a well-established chelating agent, forming stable complexes with a wide range of metal ions.[3][4][5] This activity is responsible for its use as an antiseptic, disinfectant, and analytical reagent. The addition of a methyl group at the 4-position modifies its lipophilicity and electronic properties, potentially altering its biological activity and pharmacokinetic profile.